molecular formula C29H34FN3O6 B1678357 Palonidipine CAS No. 96515-73-0

Palonidipine

Cat. No. B1678357
CAS RN: 96515-73-0
M. Wt: 539.6 g/mol
InChI Key: MUNSLZPCNUVWCH-UHFFFAOYSA-N
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Description

Palonidipine, also known as TC 81, is a calcium antagonist developed by Teijin for the treatment of hypertension and angina pectoris . It is a potential therapy for angina-pectoris and hypertension .


Molecular Structure Analysis

The molecular weight of Palonidipine is 539.60 and its molecular formula is C29H34FN3O6 . The SMILES representation is O=C(C1=C©NC©=C(C(OC)=O)C1C2=CC(N+=O)=CC=C2F)OCC©©CN©CC3=CC=CC=C3 .

Scientific Research Applications

Cardiovascular and Coronary Effects

Palonidipine, a 1,4-dihydropyridine derivative, has demonstrated notable antianginal effects in various myocardial ischemic models. In research conducted by Kishimoto et al. (1993), palonidipine showed significant inhibition of ST depression induced by vasopressin in rats and isoproterenol in Wistar rats, indicating its potency in myocardial ischemia situations. This activity was found to be more potent and long-lasting than nifedipine, a commonly used calcium channel blocker. Furthermore, palonidipine significantly increased regional myocardial tissue blood flow in ischemic regions of dogs with chronic coronary artery occlusion, suggesting its potential utility in treating angina pectoris (Kishimoto et al., 1993).

In another study by Okamiya et al. (1993), palonidipine hydrochloride was observed to increase coronary blood flow in a dose-dependent manner in anesthetized open-chest dogs, with a more prolonged effect than nifedipine or nicardipine. This suggests its efficacy in improving oxygen supply-demand relationships during angina pectoris (Okamiya et al., 1993).

Vascular and Smooth Muscle Effects

A study by Aoki et al. (1993) explored the inhibitory effects of palonidipine hydrochloride on contractions induced by various vasoconstrictors in rat aorta. They found that palonidipine and nicardipine inhibited contractile responses in a concentration-dependent manner, suggesting that palonidipine's inhibitory effect on contractile responses is primarily due to the inhibition of Ca2+ influx rather than intracellular Ca2+ release or an increase in cyclic AMP (Aoki et al., 1993).

Safety And Hazards

Safety data sheets suggest that exposure to Palonidipine should be minimized. If inhaled or ingested, medical attention should be sought immediately. It’s recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .

properties

IUPAC Name

5-O-[3-[benzyl(methyl)amino]-2,2-dimethylpropyl] 3-O-methyl 4-(2-fluoro-5-nitrophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H34FN3O6/c1-18-24(27(34)38-6)26(22-14-21(33(36)37)12-13-23(22)30)25(19(2)31-18)28(35)39-17-29(3,4)16-32(5)15-20-10-8-7-9-11-20/h7-14,26,31H,15-17H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUNSLZPCNUVWCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OCC(C)(C)CN(C)CC2=CC=CC=C2)C3=C(C=CC(=C3)[N+](=O)[O-])F)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H34FN3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6043836
Record name Palonidipine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6043836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

539.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Palonidipine

CAS RN

96515-73-0
Record name Palonidipine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096515730
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Palonidipine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6043836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PALONIDIPINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FMS4X67Q96
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

To a solution of a mixture 290 mg of 3-(N-benzyl-N-methylamino)-2,2-diethylpropyl acetoacetate and 15 mg of methyl 3-aminocrotonate in 1 ml of 2-propanol was added 168 mg of 2-fluoro-5-nitrobenzaldehyde. The mixture was refluxed for 10 hours. The solvent was distilled off to leave the residue. The residue was purified by a column chromatography (n-hexane:ethyl acetate=2:1) on silica gel to provide 184 mg (yield 34%) of the desirec compound (140).
Name
3-(N-benzyl-N-methylamino)-2,2-diethylpropyl acetoacetate
Quantity
290 mg
Type
reactant
Reaction Step One
Quantity
15 mg
Type
reactant
Reaction Step One
Quantity
168 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
26
Citations
Y Okamiya, T Kishimoto, K Aoki… - Nihon Yakurigaku …, 1993 - europepmc.org
The effects of palonidipine hydrochloride [TC-81:(+/-)-3-benzylmethylamino)-2, 2-dimethylpropyl methyl 4-(2-fluoro-5-nitrophenyl)-1, 4-dihydro-2, 6-dimethyl-3, 5-pyridinedicarboxylate …
Number of citations: 2 europepmc.org
T Kishimoto, Y Okamiya, K Aoki, M Ota… - Nihon Yakurigaku …, 1993 - europepmc.org
The antianginal effects of palonidipine, a novel 1, 4-dihydropyridine derivative, and nifedipine on various myocardial ischemic models were compared.(1) Palonidipine at 0.5 mg/kg, po …
Number of citations: 1 europepmc.org
K Matsuzawa, S Nishizawa, H Takano, Y Izawa… - 1992 - hero.epa.gov
The teratogenicity study of palonidipine hydrochloride (TC-81), a new calcium antagonist, was carried out in Sprague-Dawley rats. Dosage levels of 0.31, 1.25 and 5.00 mg/kg were …
Number of citations: 0 hero.epa.gov
K Aoki, T Kishimoto, K Sunakawa… - Nihon Yakurigaku …, 1993 - europepmc.org
Inhibitions by palonidipine hydrochloride (TC-81), a new Ca entry blocker, of the contractile responses to norepinephrine (NE), serotonin (5-HT), prostaglandin F2 alpha (PGF2 alpha) …
Number of citations: 2 europepmc.org
T Kishirnoto, K Sunakawa, K Aoki, T Takeshita - INPHARMA, 1993 - Springer
Teijin's recently developed calcium antagonist, palonidipine [TC-81; phase III], may have an advantage over other drugs in that it demonstrated highly selective vasodilation of cerebral …
Number of citations: 0 link.springer.com
A Leonardi, G Motta, R Pennini, R Testa… - European journal of …, 1998 - Elsevier
A series of asymmetric 4-aryl-1,4-dihydropyridine-3,5-dicarboxylates characterized by the presence of a 3,3-diphenyl-propylamino moiety in one of the ester groups were synthesized. …
Number of citations: 33 www.sciencedirect.com
S Wang, H Chen, H Zhao, H Cao… - European Journal of …, 2013 - Wiley Online Library
A convenient and efficient gold‐catalyzed multicomponent reaction was developed for the synthesis of a wide range of N‐substituted 1,4‐dihydropyridines, which are found in a variety …
K Sunakawa, Y Okamiya… - …, 1993 - OYO YAKURI KENKYUKAI
Number of citations: 0
H Mitsuhashi, K Inoue, K Aoki… - …, 1993 - OYO YAKURI KENKYUKAI
Number of citations: 0
I Nagata, H Horiuchi… - …, 1993 - OYO YAKURI KENKYUKAI
Number of citations: 0

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